

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dibromoaniline**

Cat. No.: **B181072**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting point and solubility of **2,5-Dibromoaniline** (CAS No: 3638-73-1), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] Understanding these fundamental physicochemical properties is critical for its application in chemical synthesis, process development, and formulation.

Core Properties of 2,5-Dibromoaniline

2,5-Dibromoaniline is a crystalline solid, typically appearing as beige to dark grey or brown powder.^{[1][2][3]} Its molecular structure, featuring a polar amino group and two nonpolar bromine atoms on a benzene ring, dictates its physical properties.

Data Presentation: Physical and Chemical Properties

The quantitative properties of **2,5-Dibromoaniline** are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ Br ₂ N	[2] [4]
Molecular Weight	250.92 g/mol	[2] [4]
Melting Point	51-57 °C	[3] [4] [5] [6]
Appearance	Beige to dark grey/brown crystalline powder	[2] [3] [7]
pKa	1.46 ± 0.10 (Predicted)	[2] [7]

Data Presentation: Solubility Profile

Quantitative solubility data for **2,5-Dibromoaniline** in a wide range of organic solvents is not extensively reported in public literature, necessitating empirical determination for specific applications. However, qualitative data and chemical principles provide a strong indication of its solubility profile.

Solvent	Qualitative Solubility	Rationale / Notes
Methanol	Soluble	[2][4][7]
Ethanol	Soluble	[2][4][7]
Water	Practically Insoluble	Expected due to the large nonpolar aromatic ring and heavy bromine atoms.
Acetone	Likely Soluble	"Like dissolves like" principle; acetone is a polar aprotic solvent.
Chloroform	Likely Soluble	A common solvent for many organic compounds.
Toluene	Likely Soluble	The aromatic nature of toluene should facilitate the dissolution of the benzene ring structure.
Diethyl Ether	Likely Soluble	A common nonpolar to weakly polar solvent for organic solids.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are provided below. These protocols are standard in organic chemistry laboratories and are essential for verifying the purity and characterizing the behavior of **2,5-Dibromoaniline**.

Protocol 1: Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure substance.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of **2,5-Dibromoaniline** on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
- Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.
- Compacting the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Repeat until a packed column of 1-2 mm height is achieved.
- Apparatus Setup:
 - Mel-Temp: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly placed to read the block's temperature.
 - Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in the oil of the Thiele tube, ensuring the rubber band is above the oil level.
- Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used initially to find an approximate melting point.
- Accurate Measurement: Allow the apparatus to cool. In a second run, heat rapidly until the temperature is about 15-20°C below the approximate melting point. Then, slow the heating rate to approximately 1-2°C per minute.
- Observation and Recording:
 - Record the temperature (T1) at which the first drop of liquid appears.

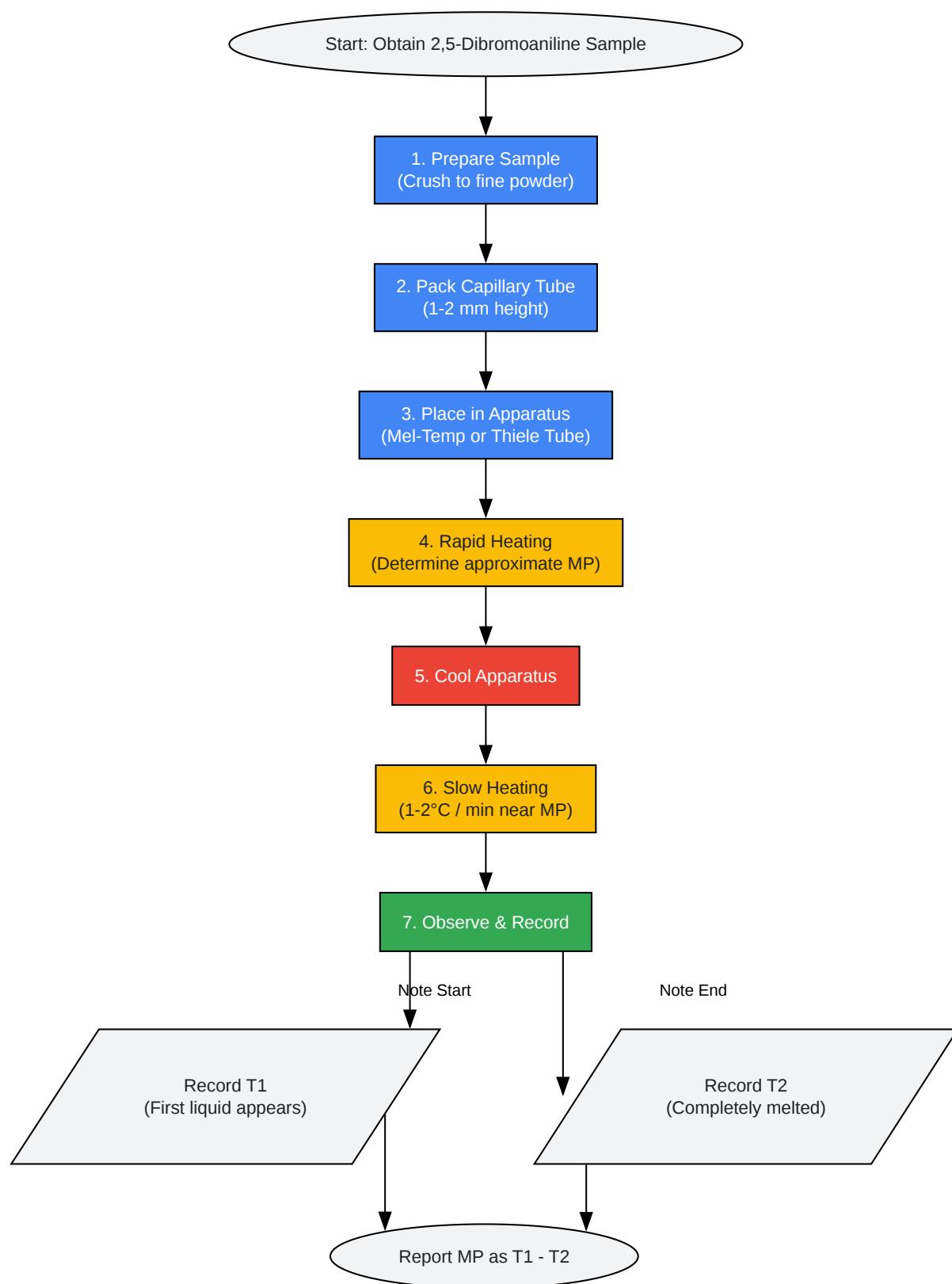
- Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
- Reporting: The melting point is reported as the range T1 - T2.

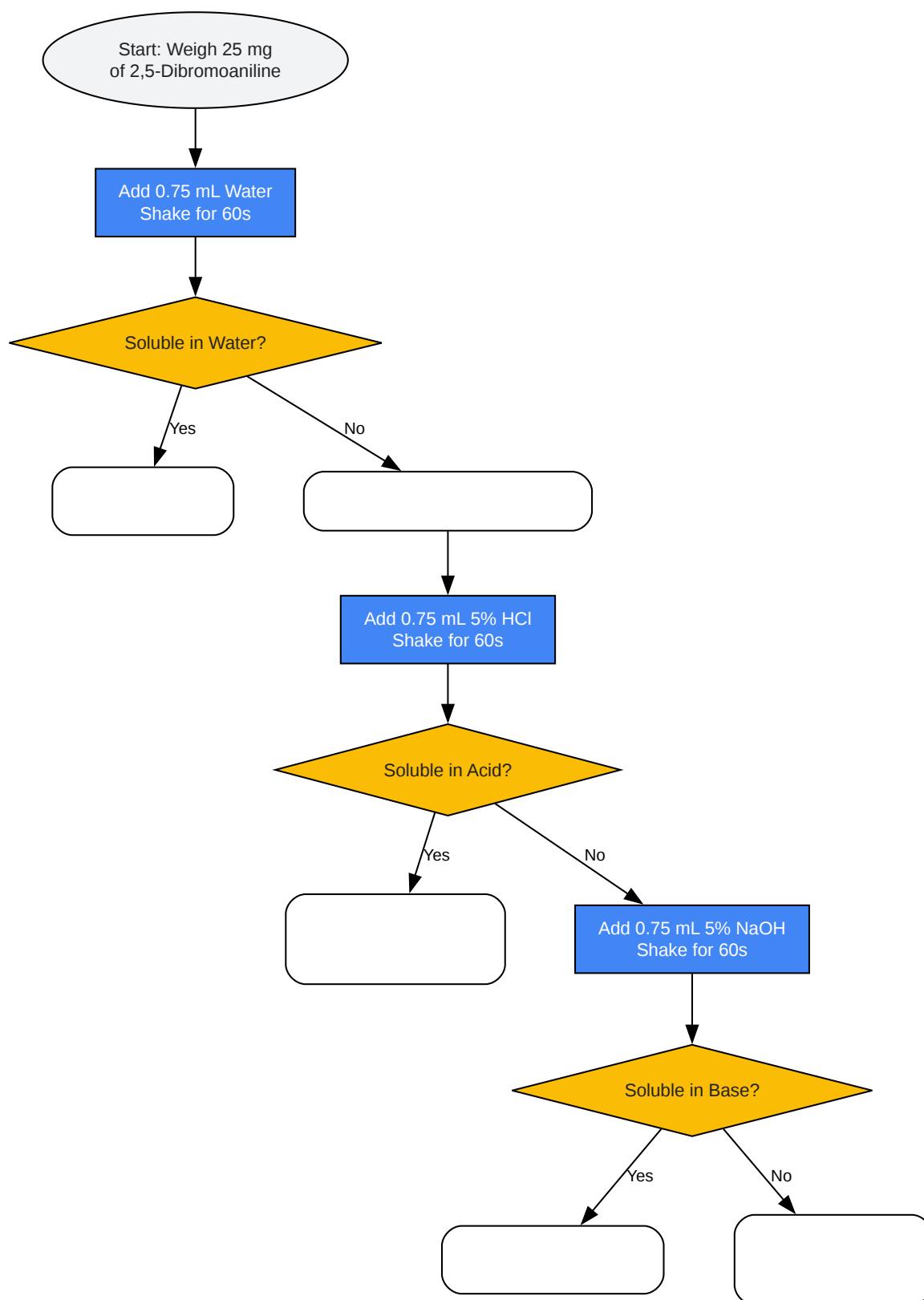
Protocol 2: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of **2,5-Dibromoaniline** in various solvents, which can indicate the compound's polarity and the presence of acidic or basic functional groups.

Apparatus and Reagents:

- Small test tubes
- Graduated cylinders or pipettes
- Vortex mixer or stirring rods
- **2,5-Dibromoaniline**
- Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Acetone, Toluene


Procedure:


- Sample Preparation: For each solvent to be tested, place approximately 25 mg of **2,5-Dibromoaniline** into a clean, dry test tube.
- Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube.
- Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.
- Observation: Observe the mixture closely.
 - Soluble: The compound dissolves completely, leaving no visible solid particles.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: No apparent change; the solid does not dissolve.

- Systematic Testing:
 - Begin with water to assess polarity.
 - If insoluble in water, proceed to test in 5% HCl and 5% NaOH. Solubility in aqueous acid (HCl) would suggest a basic functional group (like the aniline's amino group forming a soluble salt). Solubility in aqueous base (NaOH) would indicate an acidic functional group.
 - Test solubility in a range of organic solvents (e.g., ethanol, acetone, toluene) to build a comprehensive profile based on varying polarity.
- Recording Data: Record all observations systematically in a table for clear comparison.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)**Caption:** Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)**Caption:** Workflow for Qualitative Solubility Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,5-Dibromoaniline | 3638-73-1 [smolecule.com]
- 2. 2,5-Dibromoaniline | lookchem [lookchem.com]
- 3. 2,5-Dibromoaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 4. 2,5-Dibromobenzenamine | 3638-73-1 [chemicalbook.com]
- 5. 2,5-Dibromoaniline 98 3638-73-1 [sigmaaldrich.com]
- 6. 2,5-Dibromoaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]
- 7. [chembk.com](#) [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181072#2-5-dibromoaniline-melting-point-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com